molecular formula C8H8BrN3 B1439088 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine CAS No. 1111638-07-3

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine

Cat. No.: B1439088
CAS No.: 1111638-07-3
M. Wt: 226.07 g/mol
InChI Key: OKXHGGYMMHZZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with bromine and methyl substituents at specific positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. One common approach involves the condensation of 2,3-dimethylimidazo[1,2-a]pyrimidine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds in the presence of a solvent like acetonitrile or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dehalogenated products.

Scientific Research Applications

Therapeutic Applications

Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of imidazo[1,2-a]pyrimidine derivatives, including 6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine. A series of compounds were synthesized and tested against various bacterial strains. Some derivatives exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, as well as Mycobacterium species. The structure-activity relationship (SAR) studies indicated that modifications at specific positions can enhance antibacterial efficacy .

Anti-Tuberculosis Activity
The imidazo[1,2-a]pyridine class has been recognized for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). Compounds similar to this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis. For instance, high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with minimum inhibitory concentrations (MICs) that were effective against the Mtb H37Rv strain .

Cardiovascular Applications
this compound is also noted as a key intermediate in the synthesis of olprinone, a phosphodiesterase III inhibitor used in treating acute heart failure and enhancing respiratory function in patients with asthma. The compound's ability to increase cyclic AMP levels contributes to its therapeutic effects in cardiac conditions .

Case Studies

Case Study 1: Antibacterial Screening
A study published in Chemical & Pharmaceutical Bulletin synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their antibacterial activity against various pathogens. The findings indicated that certain modifications enhanced their effectiveness significantly compared to existing antibiotics .

Case Study 2: Anti-TB Compounds
Research conducted on imidazo[1,2-a]pyridine analogues demonstrated their potential as anti-TB agents. A subset of these compounds was subjected to SAR analysis leading to the identification of several lead candidates for further development against MDR-TB strains .

Data Table: Summary of Key Findings

Application AreaCompound TypeActivity/EffectReference
Antimicrobial ActivityImidazo[1,2-a]pyrimidine DerivativesPotent activity against gram-positive/negative bacteria
Anti-TuberculosisImidazo[1,2-a]pyridine AnaloguesEffective against MDR-TB and XDR-TB
CardiovascularOlprinone IntermediatePDE III inhibition for acute heart failure treatment

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:

  • 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
  • 2,3-Dimethylimidazo[1,2-a]pyrimidine
  • 6-Chloro-2,3-dimethylimidazo[1,2-a]pyrimidine

Uniqueness

The presence of the bromine atom at the 6-position and the methyl groups at the 2 and 3 positions confer unique chemical and biological properties to this compound.

Biological Activity

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine (C₉H₉BrN₂) is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure consists of a fused imidazole and pyrimidine ring, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉BrN₂
  • Molecular Weight : 225.09 g/mol
  • Structural Features : The compound features a bromine atom at the 6-position and two methyl groups at the 2 and 3 positions of the imidazole ring, enhancing its reactivity and interaction with biological targets.

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it interacts with cyclin-dependent kinases (CDK) and other receptor tyrosine kinases .
  • Mutagenicity : Studies have indicated that compounds in this class can exhibit mutagenic properties. The Ames test results suggest that this compound may act as a direct mutagen .

Pharmacological Applications

The compound has been investigated for its potential applications in treating various diseases:

  • Anticancer Activity : Its ability to inhibit kinases makes it a candidate for cancer therapy. In particular, it has shown promise against tumors characterized by specific genetic mutations .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may reduce bacterial loads significantly in animal models .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Condensation Reactions : Utilizing starting materials such as aromatic aldehydes and thiouracil derivatives.
  • Alkylation Processes : Following condensation with subsequent alkylation to introduce the bromine and methyl groups .

Case Study 1: Inhibition of CDK4/6

In a study evaluating the binding affinity of various imidazo[1,2-a]pyrimidine derivatives to CDK4/6:

  • Results : The compound demonstrated significant inhibitory activity with half-maximal inhibitory concentration (IC50) values in the nanomolar range.
  • : This suggests potential use in therapies targeting cell cycle regulation in cancer cells .

Case Study 2: Antibacterial Efficacy

In an acute tuberculosis mouse model:

  • Findings : Treatment with this compound resulted in a reduction of bacterial load by up to 99.9% at optimal doses.
  • Implications : This highlights its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds illustrates variations in biological activity based on structural modifications:

Compound NameSimilarity IndexUnique Features
6-Bromo-2-methylimidazo[1,2-a]pyrimidine0.68Lacks one methyl group
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid0.67Contains a carboxylic acid group
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid0.63Substituted at the 7-position

This table demonstrates how slight changes in structure can significantly affect reactivity and biological properties while maintaining structural integrity within the imidazo-pyrimidine class .

Properties

IUPAC Name

6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-6(2)12-4-7(9)3-10-8(12)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXHGGYMMHZZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=NC2=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654031
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111638-07-3
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111638-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromopyrimidin-2-amine (400 g, 2.2 mol) in i-PrOH (2 L) and DMF (500 mL) was added compound B-9-2 (400 g, 2.6 mol), the resulting mixture was stirred at 100° C. for 20 hrs. TLC (petroleum ether:ethyl acetate=1:1) showed the reaction was complete, the reaction mixture was quenched by addition of aqueous Na2CO3 and filtered. The filtrate was concentrated in vacuo and the residue was purified by column chromatography (petroleum ether:ethyl acetate=1:1) to afford compound B-9-4 (12.0 g, 2.4%) as a yellow solid.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine
Reactant of Route 6
6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.